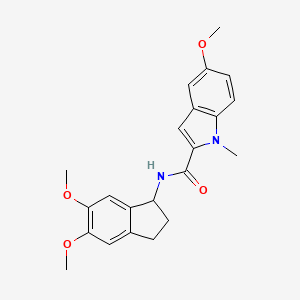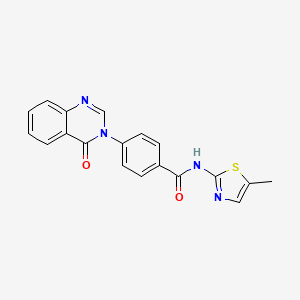![molecular formula C28H26ClN7O2 B11028250 N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide CAS No. 907972-58-1](/img/structure/B11028250.png)
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide is a complex organic compound that features a variety of functional groups, including indole, pyrimidine, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline N-oxide, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The indole and quinoline moieties can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and transcription processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(quinolin-8-yloxy)acetamide is unique due to its combination of indole, pyrimidine, and quinoline moieties, which confer a range of potential biological activities and chemical reactivity .
Properties
CAS No. |
907972-58-1 |
|---|---|
Molecular Formula |
C28H26ClN7O2 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C28H26ClN7O2/c1-17-13-18(2)34-28(33-17)36-27(31-12-10-20-15-32-23-9-8-21(29)14-22(20)23)35-25(37)16-38-24-7-3-5-19-6-4-11-30-26(19)24/h3-9,11,13-15,32H,10,12,16H2,1-2H3,(H2,31,33,34,35,36,37) |
InChI Key |
QYIHTNAEBSBCSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)COC4=CC=CC5=C4N=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028169.png)
![3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B11028176.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11028192.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide](/img/structure/B11028195.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11028204.png)

![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11028216.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11028223.png)
![1-(4-fluorobenzyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11028231.png)

![Ethyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11028238.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11028256.png)
![Ethyl 4-(4-fluorophenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028258.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B11028262.png)
